1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE,TECH-95

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

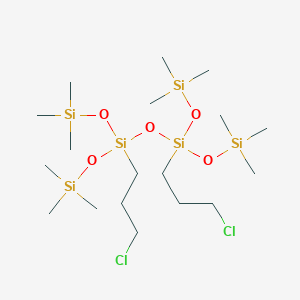

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane is a complex organosilicon compound. It is characterized by the presence of multiple trimethylsilyloxy groups and chloropropyl groups. This compound is primarily used in the field of material science and surface modification due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane typically involves the reaction of chloropropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloropropyl groups can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed to form silanol groups.

Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the trimethylsilyloxy groups.

Condensation: Catalysts such as acids or bases are used to promote the condensation reactions.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound.

Hydrolysis: The major products are silanol derivatives.

Condensation: The major products are siloxane polymers.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE typically involves the reaction of chloropropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions. This process is performed in an inert atmosphere to minimize side reactions. The resulting product is purified through techniques such as distillation or chromatography to ensure high purity levels.

Material Science

The compound is primarily used in material science for its ability to enhance the mechanical and thermal resistance properties of polymers. It acts as a cross-linking agent, improving the durability and stability of silicone-based materials.

Surface Modification

1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE is widely used for surface modification in biomedical applications. Its properties allow it to enhance biocompatibility while providing antimicrobial effects on medical devices and implants.

Research indicates that this compound exhibits notable biological activity due to its chloropropyl groups, which can interact with biological membranes and proteins. This interaction can lead to alterations in cellular processes such as signaling pathways and membrane integrity.

Antimicrobial Activity

A study demonstrated that siloxane-based compounds similar to 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE can disrupt bacterial cell membranes, leading to cell lysis and death. This property makes it a potential candidate for use in coatings that require antimicrobial characteristics.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), which damage cellular components.

Surface Modification Applications

The compound has been employed in modifying the surfaces of implants to enhance their biocompatibility while providing antimicrobial properties. Its ability to improve the interaction between implants and biological tissues has been documented in several studies.

Mécanisme D'action

The mechanism of action of 3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane involves the interaction of its functional groups with various molecular targets. The chloropropyl groups can form covalent bonds with nucleophiles, while the trimethylsilyloxy groups can undergo hydrolysis and condensation reactions. These interactions result in the modification of surfaces and the formation of new materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Chloropropyl)trimethoxysilane

- (3-Chloropropyl)triethoxysilane

- (3-Bromopropyl)trimethoxysilane

Uniqueness

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane is unique due to its multiple trimethylsilyloxy groups, which provide enhanced reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring surface modification and the synthesis of advanced materials.

Activité Biologique

1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE, TECH-95, is an organosilicon compound with significant applications in material science and surface modification. Its unique structure, comprising multiple chloropropyl and trimethylsilyloxy groups, contributes to its biological activity and potential uses in various fields. This article reviews the biological properties of this compound, including its synthesis, characterization, and relevant case studies.

- Molecular Formula : C18H48Cl2O5Si6

- Molar Mass : 583.99 g/mol

- CAS Number : 163124-51-4

- Density : 0.982 g/cm³ (predicted)

- Boiling Point : 437.5 °C (predicted)

- Refractive Index : 1.427

Synthesis and Characterization

The synthesis of 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE typically involves the reaction of chloropropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions. This process is performed in an inert atmosphere to minimize side reactions. The resulting product is purified through techniques such as distillation or chromatography to ensure high purity levels .

The biological activity of this compound is primarily attributed to its chloropropyl groups, which can interact with biological membranes and proteins. These interactions may lead to alterations in cellular processes such as signaling pathways and membrane integrity.

Case Studies

- Antimicrobial Activity : Research has indicated that compounds similar to 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE exhibit antimicrobial properties. A study found that siloxane-based compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows varying degrees of cytotoxicity against different cancer cell lines. The mechanism appears to involve induction of apoptosis through the generation of reactive oxygen species (ROS), which damage cellular components .

- Surface Modification Applications : The compound has been employed in biomedical applications for surface modification of implants. Its ability to enhance biocompatibility while providing antimicrobial properties makes it suitable for use in medical devices .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 583.99 g/mol |

| Density | 0.982 g/cm³ |

| Boiling Point | 437.5 °C |

| Refractive Index | 1.427 |

| CAS Number | 163124-51-4 |

| Application | Description |

|---|---|

| Antimicrobial | Disrupts bacterial membranes |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Surface Modification | Enhances biocompatibility |

Propriétés

IUPAC Name |

3-chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H48Cl2O5Si6/c1-26(2,3)21-30(17-13-15-19,22-27(4,5)6)25-31(18-14-16-20,23-28(7,8)9)24-29(10,11)12/h13-18H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKJFPYUKSYUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H48Cl2O5Si6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.